molecular formula C25H32N2 B4934936 (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine

(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine

カタログ番号 B4934936
分子量: 360.5 g/mol
InChIキー: LFUPEBKUKKMAOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine, also known as N-ethyl-2-(4-ethylcyclohexyl)-N-(2-methylphenyl)-3-(1H-indol-3-yl)propan-1-amine, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

作用機序

The mechanism of action of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves its interaction with the serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. Additionally, it has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in regulating reward and motivation. These interactions result in the modulation of neurotransmitter release and synaptic plasticity, which may underlie the compound's therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. These effects suggest that this compound may have potential applications in the treatment of various neurological and psychiatric disorders.

実験室実験の利点と制限

The advantages of using (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine in lab experiments include its high selectivity and potency at the serotonin and dopamine receptors, as well as its ability to modulate neurotransmitter release and synaptic plasticity. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise, as well as its potential for off-target effects and toxicity at high doses.

将来の方向性

There are several future directions for the research of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine. One direction is to investigate its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its interactions with other neurotransmitter systems and the downstream signaling pathways involved. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective approaches for producing this compound.

合成法

The synthesis of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-bromo-1-(4-ethylcyclohexyl)ethan-1-one, which is then reacted with 2-methyl-1-phenyl-1H-indole-3-carbaldehyde to form the desired intermediate. The final step involves the reduction of the intermediate with sodium borohydride to yield the target compound. The synthesis method has been optimized to produce high yields of pure compound.

科学的研究の応用

(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have potential applications in scientific research. It has been shown to modulate the activity of the serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition. This compound has been used in studies investigating the role of these receptors in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been found to have potential therapeutic effects in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

特性

IUPAC Name

4-ethyl-N-[2-(2-methyl-1-phenylindol-3-yl)ethyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2/c1-3-20-13-15-21(16-14-20)26-18-17-23-19(2)27(22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-12,20-21,26H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUPEBKUKKMAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。